

Technical Support Center: Clinitest® COVID-19 Antigen Testing

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Compound of Interest

Compound Name:	Clinitest
Cat. No.:	B1228898

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the **Clinitest®** Rapid COVID-19 Antigen Test. The information provided is intended to help address potential issues, with a focus on understanding and mitigating false-negative results.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the **Clinitest®** Rapid COVID-19 Antigen Test?

The **Clinitest®** Rapid COVID-19 Antigen Test is a lateral flow immunoassay designed for the qualitative detection of the SARS-CoV-2 nucleocapsid protein antigen.[\[1\]](#)[\[2\]](#) The test strip contains highly sensitive monoclonal antibodies that bind to this specific viral antigen if it is present in the collected specimen.[\[2\]](#) The process involves applying a patient sample to a test cassette, where the liquid sample migrates along a membrane and interacts with antibody-coated particles. A positive result is indicated by the appearance of a colored line at the test line position.[\[3\]](#)[\[4\]](#)

Q2: What are the primary causes of false-negative results with COVID-19 antigen tests like the **Clinitest®**?

False-negative results, where an individual is infected but the test indicates a negative result, are a known limitation of antigen tests.[\[5\]](#)[\[6\]](#) The most common causes include:

- Low Viral Load: The amount of viral antigen in the sample may be below the test's limit of detection.[\[3\]](#)[\[7\]](#)[\[8\]](#) This is often the case early in the infection or in asymptomatic individuals.[\[7\]](#)[\[9\]](#)[\[10\]](#)
- Improper Specimen Collection: Incorrect swabbing technique can fail to collect sufficient viral material, leading to a false-negative result.[\[6\]](#)[\[11\]](#)
- Timing of the Test: The concentration of viral antigens in the upper respiratory tract is highest during the acute phase of infection.[\[5\]](#) Testing too early or too late in the course of the infection can result in a false negative.[\[1\]](#)
- Incorrect Test Procedure: Deviations from the manufacturer's instructions for use, such as incorrect sample volume or reading the results outside the specified timeframe, can lead to inaccurate results.[\[1\]](#)[\[8\]](#)
- Specimen Handling and Storage: Improper storage of specimens can lead to the degradation of viral antigens.[\[8\]](#)[\[12\]](#)

Q3: How does the viral load (Ct value) impact the sensitivity of the **Clinitest®**?

Viral load is a critical factor influencing the sensitivity of antigen tests.[\[3\]](#)[\[7\]](#) In studies comparing antigen tests to RT-PCR, a lower cycle threshold (Ct) value (indicating a higher viral load) is associated with higher antigen test sensitivity. One study on the **Clinitest®** found that out of 34 false-negative results, 23 had Ct values of 30 or higher.[\[13\]](#) Research has shown that while antigen tests are less sensitive than RT-PCR overall, their performance improves significantly in samples with higher viral loads, which are often associated with a higher likelihood of infectiousness.[\[10\]](#)[\[14\]](#)[\[15\]](#)

Q4: Can different SARS-CoV-2 variants, such as Omicron, affect the performance of the **Clinitest®**?

The performance of rapid antigen tests can be influenced by viral variants due to alterations in viral proteins.[\[16\]](#) One study noted that the sensitivity of the **Clinitest®** with nasal self-sampling showed a statistically significant decrease during the emergence of the Omicron variant.[\[16\]](#) Researchers should be aware that test performance may vary with new and emerging variants.

Troubleshooting Guide

Issue: A negative **Clinitest®** result is observed, but there is a strong suspicion of COVID-19 infection (e.g., presence of symptoms, recent exposure).

Possible Causes and Troubleshooting Steps:

- Low Viral Load:
 - Recommendation: Re-test in 24-48 hours. Serial testing increases the likelihood of detecting the virus as the viral load may increase during the early stages of infection.[\[1\]](#)
 - Consideration: For critical applications, confirm the negative result with a more sensitive molecular test, such as RT-PCR.[\[1\]](#)[\[5\]](#)
- Improper Specimen Collection:
 - Verification: Ensure that the nasal swabbing procedure was performed correctly according to the Instructions for Use. This includes inserting the swab to the proper depth (2-4 cm), rotating it multiple times against the nasal mucosa, and swabbing both nostrils with the same swab.[\[2\]](#)[\[17\]](#) Failure to swab properly is a common cause of false-negative results.[\[6\]](#)
 - Alternative Sampling: Some research suggests that for certain variants like Omicron, the virus may be more detectable in the throat before the nose.[\[4\]](#)[\[18\]](#) While the **Clinitest®** is authorized for nasal sampling, be aware of ongoing research regarding optimal sampling sites.
- Incorrect Test Procedure:
 - Review Protocol: Carefully review the **Clinitest®** Instructions for Use to ensure all steps were followed precisely.[\[1\]](#)[\[2\]](#) Key points to verify include:
 - Correct number of drops of extraction buffer added to the tube.[\[2\]](#)
 - Proper mixing of the swab in the buffer (at least 6 times).[\[2\]](#)[\[19\]](#)
 - Correct incubation time of the swab in the tube (1 minute).[\[1\]](#)[\[19\]](#)

- Correct number of drops of the sample solution added to the test cassette well (4 drops).[1][19]
 - Reading the result within the specified timeframe (15-20 minutes). Reading too early or too late can lead to false results.[1]
- Improper Storage of Test Components:
- Check Storage Conditions: Ensure that the test kits have been stored at the recommended temperature (2 to 30 °C or 35.6 to 86 °F).[1] Exposure to extreme temperatures or direct sunlight can compromise test performance.[20]
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Data Presentation

Table 1: Sensitivity of Rapid Antigen Lateral Flow Tests (RALFT) in Various Populations

Population	Overall Sensitivity (95% CI)	Notes
General (83 studies)	75.0% (71.0–78.0%)	Compared to RT-qPCR.[7][9]
Symptomatic Individuals	Higher than asymptomatic	[7][9]
Asymptomatic Individuals	Lower than symptomatic	[7][9]
Within 7 days of symptom onset	Higher sensitivity	Compared to later testing.[7][9]

Table 2: **Clinitest®** Sensitivity in a Cross-Sectional Study During Omicron Emergence

Sampling Method	Overall Sensitivity (95% CI)	Sensitivity in Confirmatory Testers (95% CI)	Sensitivity in Other Testers (95% CI)
Nasal Self-Sampling	70.2% (65.6% to 74.5%)	85.7%	49.5%
Combined Oropharyngeal and Nasal Self-Sampling	77.3% (72.9% to 81.2%)	86.1%	59.9%

Source: Adapted from
a study on the
diagnostic accuracy of
COVID-19 rapid
antigen tests.[\[16\]](#)

Experimental Protocols

Protocol 1: General Procedure for **Clinitest®** Rapid COVID-19 Antigen Test

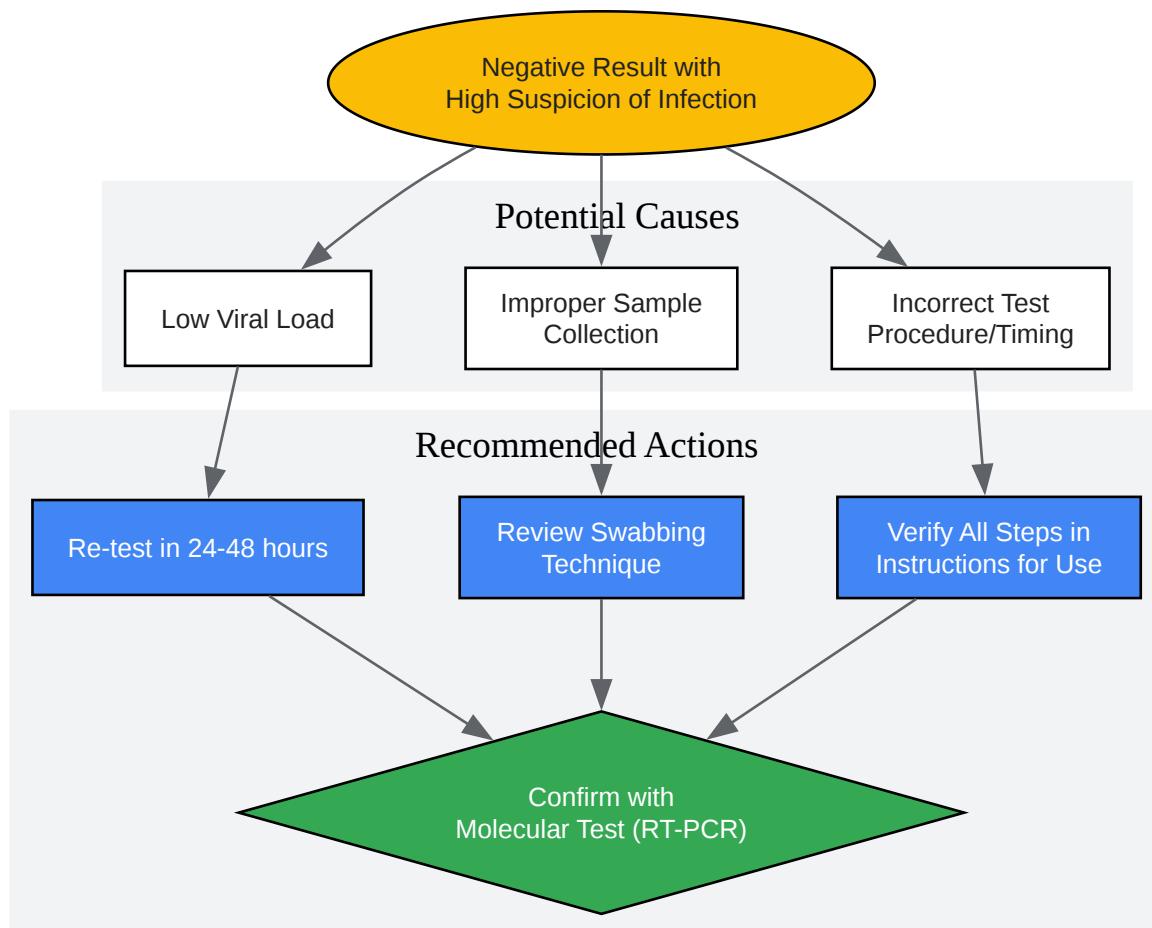
This protocol is a summary. Always refer to the specific Instructions for Use provided with the test kit.

- Preparation:
 - Ensure the test kit components are at room temperature (15-30°C).[\[19\]](#)
 - Wash or sanitize hands before and after the test.[\[19\]](#)
 - Place the extraction tube in the provided workstation.[\[2\]](#)
 - Add the specified amount of extraction buffer (e.g., 10 drops) to the tube.[\[2\]](#)
- Specimen Collection (Anterior Nasal Swab):
 - Insert the sterile swab provided in the kit into one nostril up to 2-4 cm, until resistance is met.[\[2\]](#)[\[17\]](#)

- Roll the swab 5 times along the mucosa inside the nostril.[2][17]
- Using the same swab, repeat the process in the other nostril.[2][17]
- Sample Preparation:
 - Immediately insert the swab into the extraction tube.[1]
 - Roll the swab at least 6 times while pressing the head against the bottom and sides of the tube.[2][19]
 - Leave the swab in the extraction tube for 1 minute.[1][2][19]
 - Squeeze the tube several times from the outside to immerse the swab and release the sample.[2][19]
 - Remove the swab while squeezing the tube.[1]
 - Attach the dropper tip to the tube.[19]
- Test Procedure:
 - Place the test cassette on a flat, clean surface.[1][19]
 - Add exactly 4 drops of the prepared sample into the sample well of the cassette.[1][19]
 - Start a timer for 15 minutes.[1][19]
- Result Interpretation:
 - Read the results at 15 minutes.[1][19] Do not interpret the result before 15 minutes or after 20-30 minutes, as this may lead to false results.[1]
 - Positive: Two lines appear, one at the control line (C) and one at the test line (T).
 - Negative: Only one line appears at the control line (C).
 - Invalid: No line appears at the control line (C). The test must be repeated with a new kit.[1][19]

Visualizations

Caption: Workflow for the **Clinitest®** Rapid COVID-19 Antigen Test.



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Caption: Troubleshooting logic for unexpected negative **Clinitest®** results.

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